1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a sulfonamide group, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Chemical Reactions Analysis
1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For example, as an antifungal agent, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition disrupts the energy production in fungal cells, leading to their death . The compound’s difluoromethyl group and sulfonamide moiety play crucial roles in binding to the enzyme’s active site .
Comparison with Similar Compounds
1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds also feature a difluoromethyl group and a pyrazole ring, but differ in their functional groups and overall structure.
Pyrazole-thiazole carboxamide derivatives: These compounds share the pyrazole ring but have different substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C16H17F2N5O2S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H17F2N5O2S/c1-11-15(12(2)23(21-11)16(17)18)26(24,25)20-10-13-6-3-4-7-14(13)22-9-5-8-19-22/h3-9,16,20H,10H2,1-2H3 |
InChI Key |
CLUXBSLHHBLTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC2=CC=CC=C2N3C=CC=N3 |
Origin of Product |
United States |
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